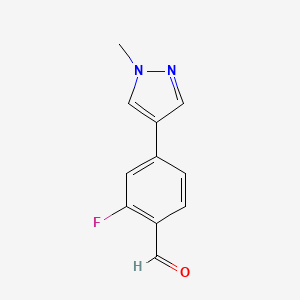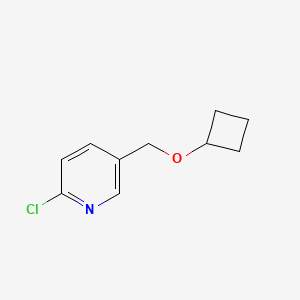
2-Chloro-5-(cyclobutoxymethyl)pyridine
Overview
Description
2-Chloro-5-(cyclobutoxymethyl)pyridine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(cyclobutoxymethyl)pyridine is 1S/C10H12ClNO/c11-10-5-4-8(6-12-10)7-13-9-2-1-3-9/h4-6,9H,1-3,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-5-(cyclobutoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 197.66 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Pyridine derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. For instance, the study of synthesis and application research of 2-chloro-5-trifluoromethyl pyridine outlines its role in producing herbicides, biochemicals, and pharmaceuticals, emphasizing the versatility of pyridine compounds in chemical synthesis (Li Zheng-xiong, 2004). Similarly, compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile demonstrate the structural variations achievable with pyridine derivatives, highlighting their potential in developing novel pharmaceuticals (Marina Tranfić et al., 2011).
Material Science and Chemical Engineering
Pyridine derivatives are also explored for their applications in material science and chemical engineering. The synthesis and characterization of cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes reveal their utility in catalysis and luminescent materials, offering pathways to innovative chemical processes and materials (Chen Xu et al., 2014). Additionally, the synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine showcases the potential of pyridine derivatives in developing new polymers and complex organic molecules, which could have applications in electronic devices, coatings, and more (Hou Hao-qing, 2010).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-(cyclobutyloxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-5-4-8(6-12-10)7-13-9-2-1-3-9/h4-6,9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZYDUDIQPJZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(cyclobutoxymethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



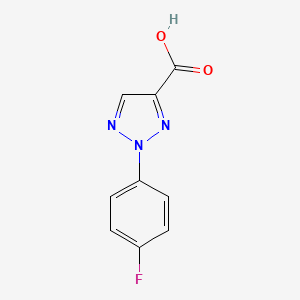
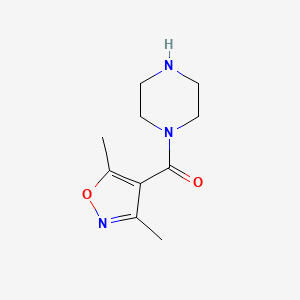
![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)
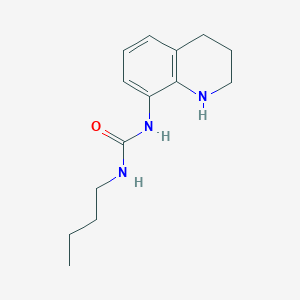
![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)
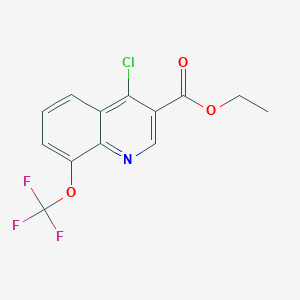
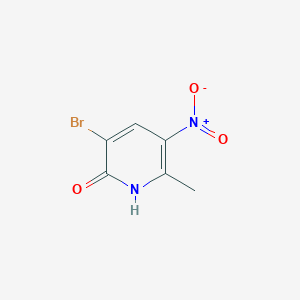
![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
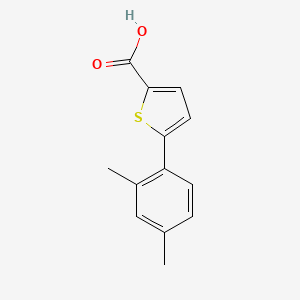
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)

